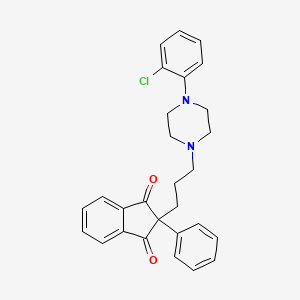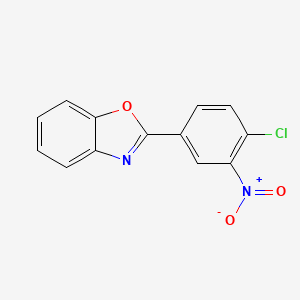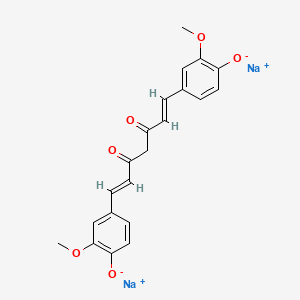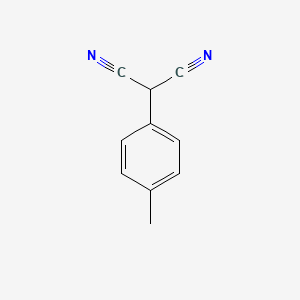
(4-Methylphenyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Methylphenyl)malononitrile is an organic compound characterized by the presence of a phenyl ring substituted with a methyl group at the para position and two cyano groups attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (p-methylphenyl)malononitrile typically involves the reaction of p-methylbenzyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the malononitrile anion attacks the benzyl chloride, resulting in the formation of (p-methylphenyl)malononitrile .
Industrial Production Methods: Industrial production of (p-methylphenyl)malononitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (p-Methylphenyl)malononitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with electron-deficient alkenes or alkynes, resulting in the formation of heterocyclic compounds.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming substituted pyran or pyridine derivatives.
Common Reagents and Conditions:
Major Products Formed:
Cyclopentene Derivatives: Formed via cycloaddition reactions with dialkyl but-2-ynedioates.
Pyran Derivatives: Formed via condensation reactions with aldehydes.
Aplicaciones Científicas De Investigación
(p-Methylphenyl)malononitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (p-methylphenyl)malononitrile and its derivatives often involves the activation of aldehydes via Knoevenagel condensation. This activation facilitates subsequent reactions, such as cycloaddition or condensation, leading to the formation of various bioactive compounds . The molecular targets and pathways involved in these reactions include cholinesterase inhibition and interactions with electron-deficient alkenes or alkynes .
Comparación Con Compuestos Similares
Phenacylmalononitrile: Contains a phenyl ring with a carbonyl group and two cyano groups.
Malononitrile Dimer:
Uniqueness: (p-Methylphenyl)malononitrile is unique due to the presence of the methyl group at the para position, which influences its reactivity and the types of products formed in its reactions.
Propiedades
Número CAS |
33534-88-2 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)propanedinitrile |
InChI |
InChI=1S/C10H8N2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,1H3 |
Clave InChI |
MKESKUKRRHRYFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
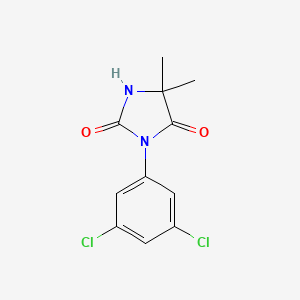


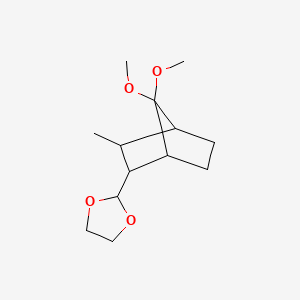
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
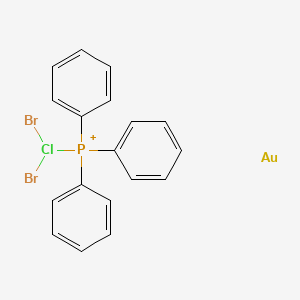

![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
